2-Bromo-1-(2,6-difluorophenyl)ethanol 2-Bromo-1-(2,6-difluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142190
InChI: InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2
SMILES:
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

2-Bromo-1-(2,6-difluorophenyl)ethanol

CAS No.:

Cat. No.: VC18142190

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(2,6-difluorophenyl)ethanol -

Specification

Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 2-bromo-1-(2,6-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2
Standard InChI Key YRZBORFDPJWROS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C(CBr)O)F

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure consists of a 2,6-difluorophenyl group bonded to an ethanol moiety, with a bromine atom at the β-position relative to the hydroxyl group. The SMILES notation, C1=CC(=C(C(=C1)F)C(CBr)O)F , confirms the substitution pattern. The presence of electronegative fluorine and bromine atoms influences both electronic distribution and steric interactions, enhancing its reactivity in nucleophilic substitutions.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular FormulaC₈H₇BrF₂O
Molecular Weight237.04 g/mol
Boiling PointNot explicitly reported
Melting PointNot explicitly reported
Density1.3–1.5 g/cm³ (estimated)
SolubilityModerate in polar solvents

The compound’s liquid state at room temperature is inferred from analogs like 2-bromoethanol, which shares similar halogenated features .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves bromination of 1-(2,6-difluorophenyl)ethanol using bromine (Br₂) or alternative brominating agents (e.g., N-bromosuccinimide) in solvents such as dichloromethane or acetic acid . Reaction conditions typically require:

  • Temperature: 0–25°C to control exothermicity.

  • Stirring Duration: 12–24 hours for complete conversion.

  • Purification: Column chromatography or recrystallization yields >95% purity .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance safety and efficiency, given bromine’s volatility. Industrial-grade solvents (e.g., acetic acid) and automated purification systems (e.g., fractional distillation) optimize yield (>80%) and minimize by-products .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The β-bromine atom is highly susceptible to substitution. For example:

  • Reaction with Amines: Produces 1-(2,6-difluorophenyl)-2-aminoethanol derivatives, valuable in drug discovery.

  • Thiol Substitution: Forms sulfhydryl-containing intermediates for polymer chemistry .

Oxidation and Reduction

  • Oxidation: Using KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, yielding 2-bromo-1-(2,6-difluorophenyl)ethanone .

  • Reduction: NaBH₄ reduces the bromoethanol to 1-(2,6-difluorophenyl)ethane-1,2-diol, though this pathway is less common.

Halogen Exchange Reactions

Fluorine atoms on the phenyl ring participate in aromatic electrophilic substitutions under harsh conditions (e.g., AlCl₃ catalysis), enabling further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Anticancer Agents: Derivatives with modified ethanol backbones exhibit cytotoxicity in preclinical studies .

  • Antimicrobials: Bromine’s electrophilic nature enhances interactions with bacterial enzymes .

Agrochemical Development

Incorporation into herbicides and fungicides leverages its ability to disrupt plant cell membranes . For instance, analogs with added sulfonyl groups show potent fungicidal activity .

Materials Science

Polymer synthesis utilizes its bromine atom for radical-initiated crosslinking, improving thermal stability in fluorinated polymers .

GHS ParameterSpecification
Signal WordDanger
Hazard StatementsH302, H314
Precautionary MeasuresP280, P305+P351+P338
UN Number3265 (Corrosive, Class 8)

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